molecular formula C14H9Cl2N3O4 B2542333 2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide CAS No. 243644-27-1

2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide

Cat. No. B2542333
CAS RN: 243644-27-1
M. Wt: 354.14
InChI Key: OVQZLTURUJZRMX-UHFFFAOYSA-N
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Description

2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CBH-5 and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism Of Action

The exact mechanism of action of CBH-5 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. CBH-5 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins.
Biochemical and Physiological Effects:
CBH-5 has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. CBH-5 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising avenue for the development of cancer treatments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CBH-5 in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers. However, one limitation of CBH-5 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving CBH-5. One area of interest is in the development of CBH-5-based cancer therapies, which could potentially be used in combination with other anti-cancer agents to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of CBH-5 and to identify any potential side effects or limitations of its use in laboratory experiments.

Synthesis Methods

The synthesis of CBH-5 involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

CBH-5 has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where CBH-5 has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, CBH-5 has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-3-1-2-8(6-9)13(20)17-18-14(21)11-7-10(19(22)23)4-5-12(11)16/h1-7H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQZLTURUJZRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide

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